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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro digestion models used to predict

the bioaccessibility of zinc from various matrices, including food and dietary supplements.

Understanding zinc bioaccessibility—the fraction of ingested zinc that is available for

absorption in the small intestine—is crucial for developing effective nutritional strategies and

bioavailable drug formulations. This document outlines the experimental data from different in-

vitro models, details their methodologies, and visualizes key processes to aid in model

selection and experimental design.

Comparison of In-Vitro Digestion Models for Zinc
Bioaccessibility
In-vitro digestion models are broadly categorized into static and dynamic models. Static

models, such as the internationally recognized INFOGEST method, simulate digestion in a

series of sequential, fixed steps. Dynamic models, like the Simulator of the Human Intestinal

Microbial Ecosystem (SHIME) and the TNO gastro-intestinal Model (TIM), aim to mimic the

physiological processes of the human gut more closely by simulating peristalsis, gradual pH

changes, and secretion of digestive fluids over time.

While direct head-to-head comparisons of zinc bioaccessibility from the same food matrix

using both static and dynamic models are limited in published literature, the available data

provide valuable insights into the performance of these models.
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Quantitative Data Summary
The following table summarizes findings on zinc bioaccessibility from various studies utilizing

different in-vitro digestion models. It is important to note that direct comparison between studies

should be made with caution due to variations in food matrices and specific model conditions.
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Food/Supplement
Matrix

In-Vitro Model Type

Key Findings on
Zinc
Bioaccessibility
(%)

Reference

Dietary Supplements Static (with dialysis)

Varied from 1.1% to

9.4% depending on

the chemical form of

zinc. Zinc diglycinate

showed the highest

bioaccessibility, while

zinc sulphate had the

lowest.[1]

A. Zielińska-

Dawidziak, et al.

(2023)

Nuts

Static (two-phase

enzymatic digestion

with dialysis)

Pistachios (48.1%)

and macadamia nuts

(39.4%) showed the

highest

bioaccessibility among

the tested nuts.[2]

M. Krzeszowiec, et al.

(2023)

Processed Meat

Products

Static (INFOGEST vs.

traditional solubility

and dialysis)

The INFOGEST

protocol yielded the

highest bioaccessible

fractions of zinc

compared to other

static methods.

A.P. Ribeiro, et al.

(2022)

Brassica chinensis L.

(Pakchoi)

Static (Physiologically

Based Extraction Test

- PBET)

Zinc bioaccessibility

ranged from 47.4–

89.1% in the gastric

phase and 20.1–

50.2% in the small

intestinal phase.[3]

S. Tao, et al. (2022)

Cereal-Based

Ingredients

Static, Semi-dynamic,

and Dynamic

(INFOGEST protocol)

For antioxidant

bioaccessibility, the

dynamic model

showed significantly

higher values

A. Pinto, et al. (2024)
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compared to static

and semi-dynamic

models, suggesting a

more efficient release

of bioactive

compounds.[4]

Note: The study on cereal-based ingredients did not measure zinc bioaccessibility directly, but

its findings on antioxidant bioaccessibility highlight the potential for dynamic models to show

higher release of food components compared to static models.[4]

Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and

comparability of in-vitro digestion studies. Below are the methodologies for the widely used

INFOGEST static model and a general outline for dynamic models like SHIME.

INFOGEST 2.0: A Standardized Static In-Vitro Digestion
Method
The INFOGEST method is a globally harmonized protocol for simulating gastrointestinal food

digestion.[5] The protocol is divided into three sequential phases: oral, gastric, and intestinal.

1. Oral Phase:

Objective: To simulate the initial mechanical and enzymatic breakdown of food in the mouth.

Procedure:

Mix the food sample with simulated salivary fluid (SSF) containing α-amylase.

Incubate at 37°C for 2 minutes with gentle mixing.

2. Gastric Phase:

Objective: To simulate the acidic and enzymatic conditions of the stomach.
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Procedure:

Add simulated gastric fluid (SGF) containing pepsin to the oral bolus.

Adjust the pH to 3.0 with HCl.

Incubate at 37°C for 2 hours with continuous mixing.

3. Intestinal Phase:

Objective: To simulate the enzymatic digestion and bile salt activity in the small intestine.

Procedure:

Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric

chyme.

Adjust the pH to 7.0 with NaOH.

Incubate at 37°C for 2 hours with continuous mixing.

Bioaccessibility Measurement:

After the intestinal phase, the bioaccessible fraction of zinc is typically determined by

measuring the soluble zinc in the digesta after centrifugation or by using a dialysis

membrane to separate the low molecular weight, potentially absorbable zinc.

Dynamic In-Vitro Digestion Models (e.g., SHIME)
Dynamic models offer a more physiologically relevant simulation of digestion. The Simulator of

the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartmental model that can

simulate the entire gastrointestinal tract, including the colon and its microbiota.

General Workflow:

Stomach Compartment: The food sample is introduced into a vessel simulating the stomach.

Gastric acid and enzymes are continuously secreted, and the pH is gradually lowered. The

emptying of the stomach content into the small intestine compartment is also simulated.
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Small Intestine Compartment: The chyme from the stomach enters the small intestine vessel.

Pancreatic and bile secretions are added, and the pH is neutralized. The continuous removal

of the digested material and absorption of bioaccessible nutrients are simulated through a

dialysis or filtration system.

Large Intestine Compartments (in SHIME): For studies involving the gut microbiota, the

digested material can be passed through a series of vessels simulating the ascending,

transverse, and descending colon, each inoculated with a representative microbial

community.

Visualizations
Experimental Workflow for In-Vitro Zinc Bioaccessibility
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Caption: A schematic overview of the in-vitro digestion process for determining zinc
bioaccessibility.
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Caption: Key factors that can influence the bioaccessibility of zinc during digestion.

Conclusion
In-vitro digestion models are invaluable tools for screening and understanding the factors that

affect zinc bioaccessibility. Static models, particularly the standardized INFOGEST protocol,

offer a cost-effective and reproducible method for comparative studies. Dynamic models, while

more complex and resource-intensive, provide a more physiologically relevant simulation and

may be more predictive of in-vivo outcomes, especially for complex food matrices. The choice

of model should be guided by the specific research question, the nature of the sample, and the

available resources. For reliable and comparable data, adherence to standardized protocols is

paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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